molecular formula C21H16FNO B2650185 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone CAS No. 331840-95-0

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone

货号: B2650185
CAS 编号: 331840-95-0
分子量: 317.363
InChI 键: CQAHUGWTXLAVGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a dibenzoazepine derivative characterized by a ketone group at the 5-position of the azepine ring and a 2-fluorophenyl substituent. The fluorine atom in the 2-fluorophenyl group likely enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .

属性

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-18-10-4-3-9-17(18)21(24)23-19-11-5-1-7-15(19)13-14-16-8-2-6-12-20(16)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHUGWTXLAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenylamine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the dibenzoazepine core in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

科学研究应用

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone has been explored for various scientific research applications:

作用机制

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight Biological Activity/Key Findings Reference
Target Compound :
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone
2-fluorophenyl 335.36 (calc.) Hypothesized enhanced metabolic stability; structural analog to antidepressants -
Biphenyl-4-yl-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone Biphenyl-4-yl 375.47 No direct activity reported; used in crystallographic studies
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-nitrophenoxy)ethanone 2-nitrophenoxy 355.40 Intermediate in CAR inverse agonist synthesis; nitro group may confer redox activity
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Imipramine) N,N-dimethylpropylamine 280.41 FDA-approved tricyclic antidepressant; inhibits serotonin/norepinephrine reuptake
1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-pyrrol-1-yl)ethanone 1H-pyrrol-1-yl 318.35 Intermediate in CINPA1 analog synthesis; pyrrole enhances π-π interactions
10-Methoxy-5H-dibenzo[b,f]azepine 10-methoxy 255.30 Exhibits antioxidant activity; electron-donating methoxy improves radical scavenging

Substituent Effects on Pharmacological Activity

  • Fluorine vs. Nitro Groups: The 2-fluorophenyl substituent in the target compound likely reduces oxidative metabolism compared to nitro-containing analogs (e.g., 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-nitrophenoxy)ethanone), which may exhibit higher reactivity or toxicity due to nitro group reduction pathways .
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (10-methoxy-5H-dibenzo[b,f]azepine) and dimethylamino (imipramine) groups enhance antioxidant or neurotransmitter affinity, respectively, while fluorine’s electronegativity may optimize binding to hydrophobic pockets in target proteins .

Theoretical and Structural Insights

  • Geometric Analysis: Dibenzoazepine derivatives exhibit planar or puckered conformations depending on substituents.
  • Crystallographic Data : Biphenyl-substituted analogs () show intermolecular π-π stacking, suggesting the fluorophenyl group could enhance similar interactions in the target compound .

生物活性

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a compound belonging to the dibenzoazepine family, which has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FNC_{19}H_{18}FN with a molecular weight of approximately 285.35 g/mol. The compound features a complex structure that contributes to its biological activity.

Research indicates that compounds within the dibenzo[b,f]azepine class often interact with various biological targets, including:

  • Topoisomerase II Inhibition : Some derivatives have shown significant inhibitory effects on topoisomerase II, which is crucial for DNA replication and repair. This action can lead to increased apoptosis in cancer cells .
  • DNA Intercalation : The planar structure of dibenzoazepines allows them to intercalate between DNA base pairs, disrupting normal cellular processes and leading to cytotoxic effects .

Anticancer Activity

Several studies have evaluated the anticancer properties of dibenzo[b,f]azepine derivatives:

  • NCI Screening : A study conducted by researchers at the National Cancer Institute (NCI) assessed the anti-proliferative activity of various dibenzo[b,f]azepines against a panel of 60 cancer cell lines. The most promising candidate demonstrated an IC50 value of 6.36 µM against topoisomerase II .
  • Cell Cycle Arrest : The compound was found to induce G1 phase arrest in leukemia SR cells, increasing the apoptosis ratio by approximately 37% .
  • In Vivo Studies : In animal models, the compound significantly inhibited tumor proliferation by 62.7%, with a notable reduction in tumor volume compared to standard treatments like doxorubicin .

Other Biological Activities

Beyond anticancer effects, dibenzo[b,f]azepines have been explored for their neuroprotective properties and potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Study on Topoisomerase II Inhibitors

A study synthesized novel rigid dibenzo[b,f]azepines and evaluated their activity as topoisomerase II inhibitors. Among these, one compound (designated as 5e) exhibited potent activity with an IC50 of 6.36 µM against topoisomerase II and demonstrated significant cytotoxicity against leukemia cells (IC50 = 13.05 µM) .

CompoundIC50 (µM)Effect
5e6.36Topoisomerase II inhibition
5e13.05Cytotoxicity against leukemia SR cells

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone, and what reaction conditions optimize yield?

  • Methodology :

  • Acylation : Reacting the dibenzoazepine scaffold with 2-fluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanone group .

  • Catalytic Hydrogenation : Use of Pd/C under H₂ atmosphere for reductive steps, achieving yields >70% .

  • Chlorination : POCl₃ in refluxing conditions to activate intermediates for subsequent functionalization .

    • Optimization :
  • Control reaction time and temperature to minimize side products (e.g., over-chlorination) .

  • Purification via preparative TLC or column chromatography ensures high purity (>95%) .

    Synthesis StepKey Reagents/ConditionsYieldReference
    Acylation2-fluorobenzoyl chloride, K₂CO₃~78%
    HydrogenationPd/C, H₂ (15 psi)74.7%

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

  • 1H/13C NMR : Confirm regiochemistry and absence of unreacted starting materials (e.g., δ 7.2–7.44 ppm for aromatic protons) .
  • LC-MS/TLC : Monitor reaction progress and intermediate purity .
  • GC-MS : Identify volatile byproducts in chlorination steps .

Advanced Research Questions

Q. How can researchers design experiments to evaluate isoform selectivity of this compound as a SIRT2 inhibitor over SIRT1?

  • In Vitro Assays :

  • Use recombinant SIRT1 and SIRT2 enzymes with fluorogenic substrates (e.g., acetylated peptides). IC₅₀ values (e.g., 18 μM for SIRT2 vs. >540 μM for SIRT1) quantify selectivity .

    • Cellular Assays :
  • Test antiproliferative effects in cancer cells (e.g., MCF-7) at 30 μM, correlating with SIRT2 inhibition .

    • Computational Modeling :
  • Molecular docking predicts binding interactions (e.g., hydrophobic pockets in SIRT2) to guide structural modifications .

    Assay TypeTargetIC₅₀/ActivitySelectivity (vs. SIRT1)Reference
    In vitro enzymeSIRT218 μM>30-fold
    CellularMCF-7AntiproliferativeN/A

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity?

  • Permeability Testing : Measure cellular uptake via LC-MS to assess bioavailability .
  • Metabolite Profiling : Identify active metabolites (e.g., amine derivatives) using LC-MS/MS, as seen in related dibenzoazepines .
  • Off-Target Screening : Evaluate cross-reactivity with kinases or GPCRs to rule out non-specific effects .

Q. How can metabolite identification studies inform structural optimization for metabolic stability?

  • Key Findings :

  • Primary amine groups in dibenzoazepines are prone to oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .
    • Optimization Strategies :
  • Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .
  • Replace labile methyl groups with cyclopropyl or other stabilized moieties .

Q. What computational approaches predict the binding mode to SIRT2, and how do they guide analogue design?

  • Docking Simulations : Identify key residues (e.g., His187, Phe190) for hydrogen bonding and π-π interactions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to prioritize analogues with improved residence times .
  • QSAR Models : Corrogate substituent effects (e.g., 2-fluorophenyl enhances selectivity) with inhibitory potency .

Contradiction Analysis in Data Interpretation

Q. How should researchers address conflicting IC₅₀ values across different studies?

  • Standardize Assay Conditions :

  • Use identical substrate concentrations (e.g., 50 μM acetylated peptide) and buffer systems (e.g., Tris-HCl pH 8.0) .
    • Control for Enzyme Purity : Validate recombinant sirtuin preparations via SDS-PAGE and activity controls .
    • Statistical Validation : Report mean ± SEM from triplicate experiments to minimize variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。